

A Comprehensive Technical Guide to Triphenylacetic Acid: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylacetic acid, a synthetic aromatic carboxylic acid, has garnered significant interest in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, characterized by a central carboxylic acid moiety sterically hindered by three phenyl groups, impart distinct physical and chemical properties. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **triphenylacetic acid**, detailed experimental protocols, and an exploration of its known biological activities, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Properties

Triphenylacetic acid is a white to beige, fine crystalline powder at room temperature.^[1] Its highly non-polar nature, due to the three phenyl rings, significantly influences its solubility and other physical properties.

Structural and General Properties

Property	Value	Reference(s)
CAS Number	595-91-5	[1][2][3][4][5]
Molecular Formula	C ₂₀ H ₁₆ O ₂	[1][2][3][4][6][7][8]
Molecular Weight	288.34 g/mol	[1][3][4][6][7][9]
Appearance	White to beige fine crystalline powder/prismatic crystals	[1][10][11]
IUPAC Name	2,2,2-triphenylacetic acid	[7]
Synonyms	Tritylformic acid, Benzeneacetic acid, α,α-diphenyl-	[2][3]

Tabulated Physical Data

Property	Value	Reference(s)
Melting Point	264 - 273 °C	[2][3][9][10][12]
Boiling Point	401.4 - 437 °C at 760 mmHg (some decomposition may occur)	[2][11]
Density	~1.27 g/cm ³	[2]
pKa	3.33 - 3.96	[1][2]
LogP (Octanol/Water Partition Coefficient)	5.18	[2]

Solubility Profile

Triphenylacetic acid is sparingly soluble in water and some organic solvents but shows moderate solubility in others.[10][13]

Solvent	Solubility	Reference(s)
Water	Insoluble	[2]
Ethanol	Moderately soluble	[10][13]
Methanol	Slightly to moderately soluble	[1][10]
DMSO	Slightly soluble	[1]
Acetic Acid	Moderately soluble	[10]
Benzene	Sparingly soluble	[10]
Chloroform	Sparingly soluble	[10]
Carbon Disulfide	Sparingly soluble	[10]
Ligroin	Moderately soluble	[10]
Ether	Sparingly soluble	[13]

Chemical Properties and Reactivity

Triphenylacetic acid exhibits typical reactivity for a carboxylic acid, though its sterically hindered nature can influence reaction rates. It is stable under normal laboratory conditions.[2]
[11]

- **Acidity:** It is a weak acid, with a pKa in the range of 3.33-3.96.[1][2]
- **Esterification and Acylation:** It can undergo esterification and acylation reactions, making it a useful building block in organic synthesis.[13]
- **Selective Fluorination:** **Triphenylacetic acid** can be selectively fluorinated in dimethylsulfoxide/HgF₂ solutions under UV-visible illumination.[1]
- **Incompatibilities:** It is incompatible with strong oxidizing agents.[2]
- **Decomposition:** Upon heating to decomposition, it may emit irritating and toxic fumes and gases.[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **triphenylacetic acid**.

NMR Spectroscopy

- ^1H NMR:** The proton NMR spectrum of **triphenylacetic acid** is characterized by signals corresponding to the aromatic protons of the three phenyl rings. These typically appear as a complex multiplet in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group gives a characteristic signal that can vary in position depending on the solvent and concentration.[\[2\]](#)[\[4\]](#)[\[9\]](#)
- ^{13}C NMR:** The carbon NMR spectrum shows signals for the quaternary carbon attached to the phenyl groups and the carboxylic acid, as well as distinct signals for the aromatic carbons.[\[9\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **triphenylacetic acid** displays characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching and bending vibrations of the aromatic rings.[\[9\]](#)

Mass Spectrometry

The mass spectrum of **triphenylacetic acid** shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information.[\[6\]](#)[\[9\]](#)

Experimental Protocols

Synthesis of Triphenylacetic Acid

A common method for the synthesis of **triphenylacetic acid** involves the carbonation of a Grignard reagent prepared from triphenylchloromethane.[\[14\]](#)[\[15\]](#)

Materials:

- Triphenylchloromethane

- Magnesium turnings
- Iodine (catalyst)
- Dry diethyl ether
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (concentrated)
- Ethyl acetate
- Ethanol or Glacial Acetic Acid (for recrystallization)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings and a crystal of iodine to dry diethyl ether.
- A solution of triphenylchloromethane in dry diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed for a few hours to ensure complete formation of the Grignard reagent.[\[14\]](#)
- The reaction mixture is then cooled in an ice bath and a large excess of crushed dry ice is slowly added. The dry ice reacts with the Grignard reagent to form the carboxylate salt.
- After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid to protonate the carboxylate and dissolve any remaining magnesium.
- The product is then extracted with an organic solvent like ethyl acetate.
- The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude **triphenylacetic acid**.

Purification by Recrystallization

Crude **triphenylacetic acid** can be purified by recrystallization.[\[15\]](#)

Materials:

- Crude **triphenylacetic acid**
- Glacial acetic acid or ethanol

Procedure:

- Dissolve the crude **triphenylacetic acid** in a minimum amount of hot glacial acetic acid or ethanol.[\[13\]](#)[\[15\]](#)
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
- The hot solution is then filtered to remove any insoluble impurities and the charcoal.
- The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried to afford pure **triphenylacetic acid**.

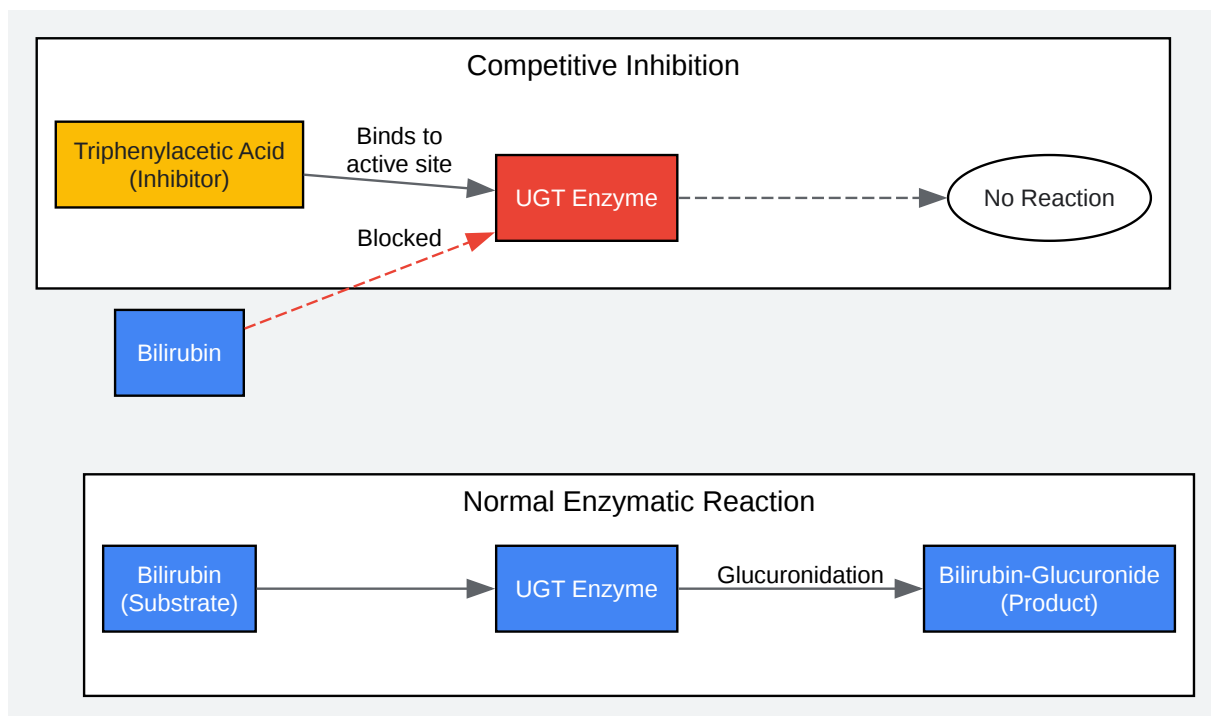
Biological Activity and Signaling Pathways

Triphenylacetic acid has been identified as an inhibitor of microsomal bilirubin UDP-glucuronosyltransferase (UGT).[\[1\]](#) This enzyme is crucial for the detoxification and excretion of bilirubin, a breakdown product of heme.

Inhibition of Bilirubin UDP-glucuronosyltransferase

Triphenylacetic acid acts as a competitive inhibitor with respect to bilirubin.[\[1\]](#) This suggests that it binds to the active site of the UGT enzyme, preventing the binding of the natural substrate, bilirubin. The inhibition is dependent on both the triphenylmethyl moiety and the carboxylic acid group.

Below is a diagram illustrating the competitive inhibition mechanism.



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Caption: Competitive inhibition of UGT enzyme by **triphenylacetic acid**.

Applications

The unique properties of **triphenylacetic acid** have led to its use in several areas:

- Organic Synthesis: It serves as a bulky carboxylic acid building block.[13]
- Materials Science: It has been used as a "capping agent" in the synthesis of Metal-Organic Frameworks (MOFs), where it can trap dye molecules within the framework's pores.[1][16]
- Pharmaceutical Research: Its ability to inhibit UGT enzymes makes it a tool for studying drug metabolism and potential drug-drug interactions.[1]

Safety and Handling

Triphenylacetic acid is considered stable under normal conditions.[2] However, standard laboratory safety precautions should be followed. It is incompatible with strong oxidizing

agents.[2] Personal protective equipment such as safety goggles, gloves, and a lab coat should be worn when handling the compound.

Conclusion

Triphenylacetic acid is a compound with a rich profile of physical and chemical properties that make it a valuable tool for researchers in various fields. Its well-defined structure, coupled with its specific biological activity as a UGT inhibitor, presents opportunities for its use in drug development as a probe for studying metabolic pathways and as a scaffold for the design of new therapeutic agents. This guide provides a foundational understanding of this intriguing molecule, empowering scientists to leverage its unique characteristics in their research endeavors.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Triphenylacetic Acid: Properties and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147579#physical-and-chemical-properties-of-triphenylacetic-acid]

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